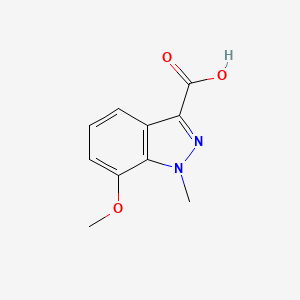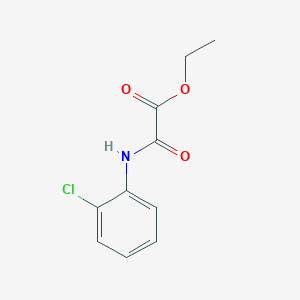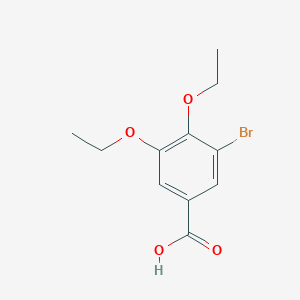
Acide 7-méthoxy-1-méthylindazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-methylindazole-3-carboxylic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has shown potential in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
7-Methoxy-1-methylindazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives can activate ahr , which suggests that they may influence the aryl hydrocarbon receptor signaling pathway.
Pharmacokinetics
This compound is insoluble in water but soluble in DMSO and Methanol , which could influence its absorption and distribution in the body.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . This suggests that environmental conditions such as temperature, humidity, and exposure to light could potentially influence the compound’s stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methylindazole-3-carboxylic acid typically involves the construction of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of hydrazones with appropriate substituents. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indazoles through a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1-methylindazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methylindazole: A simpler indazole derivative without the methoxy and carboxylic acid groups.
7-Methoxyindazole: An indazole derivative with a methoxy group but lacking the carboxylic acid group.
Uniqueness
7-Methoxy-1-methylindazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at position 7 and the carboxylic acid group at position 3 make it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
7-methoxy-1-methylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9-6(8(11-12)10(13)14)4-3-5-7(9)15-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVVIZFXEYCFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)





![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)

![N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)


